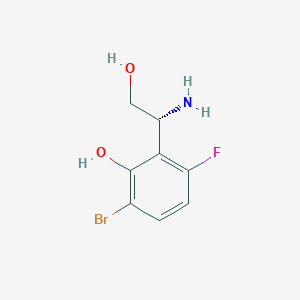
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane backbone with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibitors: The compound can be used to design enzyme inhibitors due to its amine groups, which can interact with enzyme active sites.
Medicine:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mecanismo De Acción
The mechanism by which (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological pathways.
Comparación Con Compuestos Similares
- (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine
- (1R)-1-(4-Bromophenyl)ethane-1,2-diamine
- (1R)-1-(4-Methylphenyl)ethane-1,2-diamine
Comparison:
- Uniqueness: The presence of the fluorine atom in (1R)-1-(4-Fluorophenyl)ethane-1,2-diamine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the compound’s reactivity, particularly in nucleophilic substitution reactions, where it can act as an electron-withdrawing group.
Propiedades
Fórmula molecular |
C8H11FN2 |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(1R)-1-(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |
Clave InChI |
GWWSYDOECKBUGG-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CN)N)F |
SMILES canónico |
C1=CC(=CC=C1C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



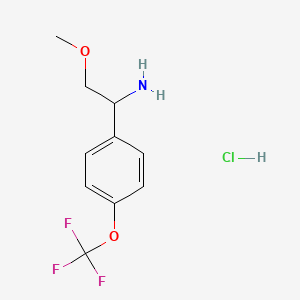
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
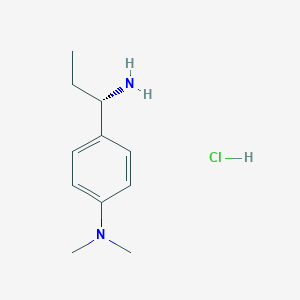
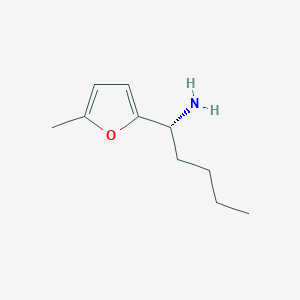
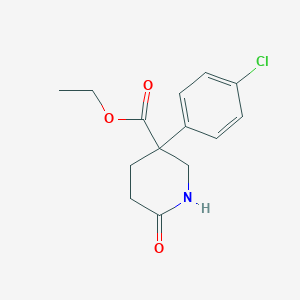
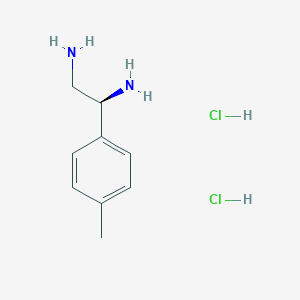

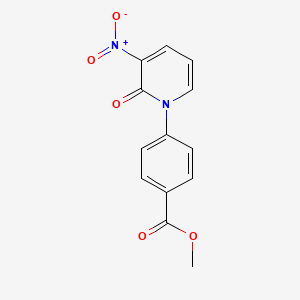
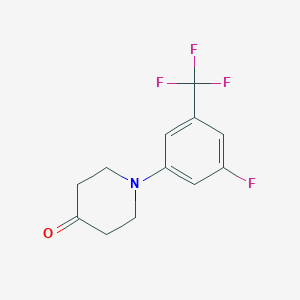
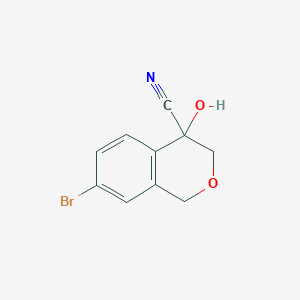
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
